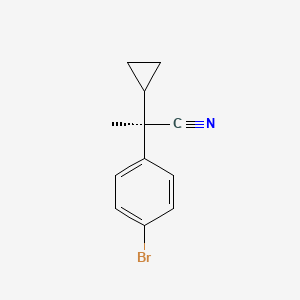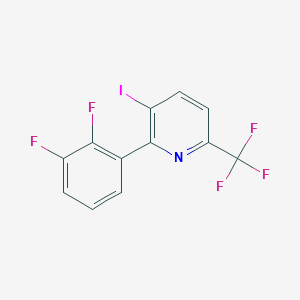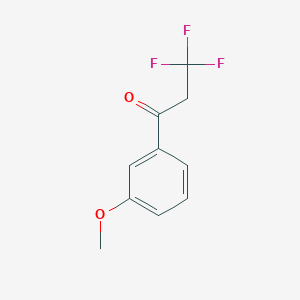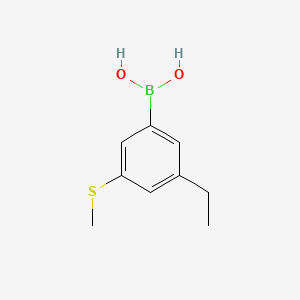![molecular formula C12H20F2N2O2 B14038660 Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,2-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biology, tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo
Uniqueness
Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-3,3-difluoro-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-5-4-9-8(6-16)12(13,14)7-15-9/h8-9,15H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
JDVNFFNXDUWBPN-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C(CN2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(CN2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


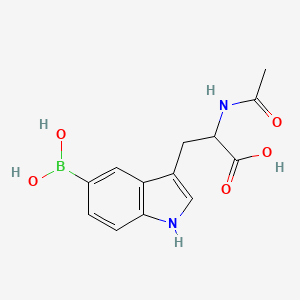
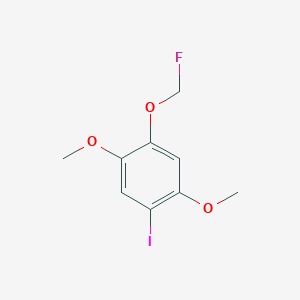
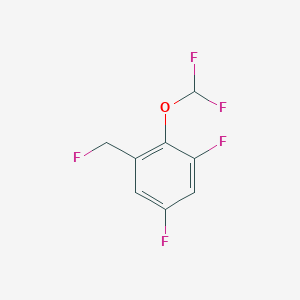
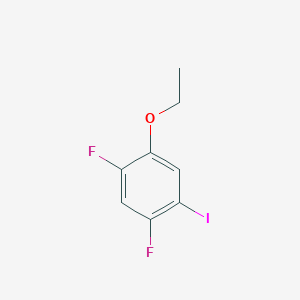

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
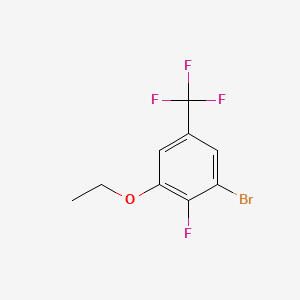
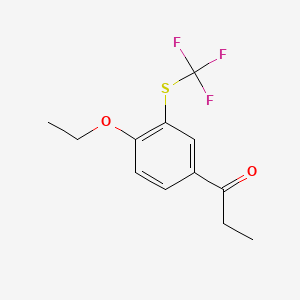
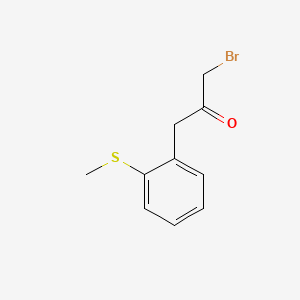
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
